Cas no 4798-59-8 (2-Hepten-4-ol)

2-Hepten-4-ol is an unsaturated aliphatic alcohol with the molecular formula C₇H₁₄O, featuring a double bond at the 2-position and a hydroxyl group at the 4-position. This compound is of interest in organic synthesis due to its reactive functional groups, which allow for further derivatization, including hydrogenation, oxidation, or condensation reactions. Its structure makes it a potential intermediate in the production of fragrances, flavors, and specialty chemicals. The presence of both alkene and alcohol moieties offers versatility in catalytic and stoichiometric transformations. 2-Hepten-4-ol is typically characterized by its moderate volatility and distinct odor, with applications in research and industrial processes requiring precise control over molecular architecture.
2-Hepten-4-ol structure
2-Hepten-4-ol structure
Product Name:2-Hepten-4-ol
CAS No:4798-59-8
MF:C7H14O
MW:114.185462474823
MDL:MFCD00021932
CID:85154
PubChem ID:5366235
Update Time:2025-10-29

2-Hepten-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Hepten-4-ol
    • 1-PROPENYL N-PROPYL CARBINOL
    • AS-76310
    • hept-2-en-4-ol
    • 2-Hepten-4-ol, (E)+(Z)
    • (2E)-2-Hepten-4-ol #
    • MFCD00021932
    • 4798-59-8
    • (2E)-2-Hepten-4-ol
    • DODCYMXUZOEOQF-HWKANZROSA-N
    • (E)-hept-2-en-4-ol
    • SCHEMBL3418051
    • AKOS006227992
    • MDL: MFCD00021932
    • Inchi: 1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+
    • InChI Key: DODCYMXUZOEOQF-HWKANZROSA-N
    • SMILES: OC(/C=C/C)CCC

Computed Properties

  • Exact Mass: 114.10400
  • Monoisotopic Mass: 114.104465
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 66.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: liquid
  • Density: 0.842
  • Boiling Point: 153°C at 760 mmHg
  • Flash Point: 52.5°C
  • Refractive Index: 1.4362
  • PSA: 20.23000
  • LogP: 1.72350
  • Solubility: Uncertain

2-Hepten-4-ol Security Information

  • Hazardous Material transportation number:UN 1987
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S16; S26; S36/37/39
  • Packing Group:III
  • Packing Group:III
  • Risk Phrases:R10; R36/37/38
  • HazardClass:3
  • PackingGroup:III

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Additional information on 2-Hepten-4-ol

Chemical Profile of 2-Hepten-4-ol (CAS No. 4798-59-8)

2-Hepten-4-ol, with the chemical formula C7H14O, is an organic compound belonging to the alcohol class. Its CAS number, 4798-59-8, uniquely identifies it in the chemical industry and scientific literature. This compound is characterized by a seven-carbon chain with a double bond between the second and third carbon atoms and a hydroxyl group (-OH) attached to the fourth carbon. The structural arrangement of 2-Hepten-4-ol imparts unique chemical properties that make it valuable in various industrial and research applications.

The synthesis of 2-Hepten-4-ol can be achieved through several pathways, including the reduction of hept-4-enal or through the hydration of hept-4-yne. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, making 2-Hepten-4-ol production more sustainable and cost-effective. For instance, transition metal catalysts such as palladium and nickel have been employed to enhance the yield and purity of the product, aligning with global trends toward greener chemistry.

2-Hepten-4-ol is widely recognized for its role as an intermediate in organic synthesis. Its unsaturated structure allows for further functionalization, making it a versatile building block in the production of more complex molecules. In pharmaceutical research, derivatives of 2-Hepten-4-ol have been explored for their potential bioactivity. For example, modifications to its hydroxyl group or double bond can yield compounds with antimicrobial or anti-inflammatory properties. These studies leverage cutting-edge techniques such as high-throughput screening and computational modeling to identify promising candidates for further development.

The industrial applications of 2-Hepten-4-ol extend beyond pharmaceuticals. It serves as a precursor in the synthesis of fragrances and flavorings due to its olfactory characteristics. Additionally, its reactivity with other compounds makes it useful in polymer chemistry, where it can be incorporated into monomers or used as a solvent. The growing demand for bio-based chemicals has spurred interest in developing biocatalytic routes to produce 2-Hepten-4-ol, reducing reliance on fossil fuel-derived feedstocks.

In recent years, research has focused on understanding the environmental impact of 2-Hepten-4-ol production and application. Studies have investigated its degradation pathways in aquatic systems and its potential effects on non-target organisms. These assessments are crucial for ensuring that its use complies with regulatory standards and minimizes ecological harm. Moreover, efforts are underway to develop biodegradable derivatives of 2-Hepten-4-ol that retain functionality while being more environmentally friendly.

The chemical properties of 2-Hepten-4-Ol (CAS No. 4798_59_8) also make it a valuable tool in analytical chemistry. Its distinct spectral signature allows for easy detection and quantification using techniques such as gas chromatography-mass spectrometry (GC/MS). This precision is particularly important in quality control processes where purity is paramount. Researchers utilize these methods to monitor reaction progress and optimize synthetic routes, ensuring consistent product quality.

As our understanding of molecular interactions advances, so does the potential of 2_Hepten_4-Ol in drug discovery. Computational studies have identified its suitability as a scaffold for designing novel therapeutic agents targeting specific biological pathways. By integrating machine learning algorithms with experimental data, scientists can predict how modifications to 2_Hepten_4-Ol will affect its biological activity. This interdisciplinary approach accelerates the drug development pipeline, bringing new treatments to market more rapidly.

The future prospects for 2_Hepten_4_Ol (CAS No 4798_59_8) are promising, driven by ongoing innovations in synthetic chemistry and green technology. Collaborative efforts between academia and industry are fostering breakthroughs that could redefine how this compound is utilized across multiple sectors. As regulatory frameworks evolve to support sustainable practices, compounds like 2_Hepten_4_Ol will play an increasingly vital role in meeting global challenges related to health care and environmental stewardship.

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